DNA topoisomerase II inhibitor 1

Description

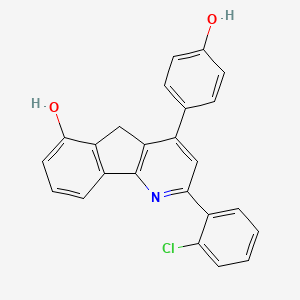

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClNO2/c25-21-6-2-1-4-17(21)22-13-18(14-8-10-15(27)11-9-14)20-12-19-16(24(20)26-22)5-3-7-23(19)28/h1-11,13,27-28H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGFONFVHVRWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C3=C1C(=CC(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DNA topoisomerase II inhibitor 1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of DNA Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA topoisomerase II (Topo II) enzymes are essential for resolving topological challenges in DNA that arise during critical cellular processes like replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment. Due to their critical role and higher expression in rapidly proliferating cancer cells, Topo II has become a prime target for anticancer drug development. Inhibitors of Topo II are broadly classified into two main categories based on their mechanism of action: Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle. This guide provides a detailed examination of the core mechanisms of Topo II inhibition, outlines key experimental protocols for their evaluation, and presents the cellular consequences of their action.

The Catalytic Cycle of DNA Topoisomerase II

DNA topoisomerase II enzymes are vital for managing DNA topology by introducing temporary double-strand breaks in the DNA molecule.[1][2] This function is crucial for processes like DNA replication, transcription, DNA repair, and chromatin remodeling.[1] The catalytic cycle involves several distinct steps that allow the enzyme to untangle and unknot DNA:

-

G-Segment Binding: The Topo II homodimer binds to a segment of duplex DNA, known as the G-segment (for gate segment).

-

T-Segment Capture: A second DNA duplex, the T-segment (for transport segment), is captured. This step requires ATP binding.

-

DNA Cleavage: The enzyme cleaves the G-segment, creating a transient double-strand break. The enzyme remains covalently attached to the 5' ends of the broken DNA, forming a structure called the cleavage complex.[1] This intermediate is typically short-lived.[1]

-

T-Segment Passage: The T-segment is passed through the break in the G-segment.

-

DNA Re-ligation: The enzyme re-ligates the severed ends of the G-segment.

-

T-Segment Release and ATP Hydrolysis: The T-segment is released, and ATP hydrolysis resets the enzyme for another catalytic cycle.

This entire process allows Topo II to resolve DNA tangles and supercoils, which is essential for maintaining genomic stability, especially during cell division.[3]

Classification and Mechanism of Topo II Inhibitors

Topo II inhibitors are categorized into two primary groups based on how they disrupt the catalytic cycle.[4]

Topoisomerase II Poisons (Interfacial Poisons)

Topo II poisons are clinically significant anticancer agents that exert their cytotoxic effects by trapping the enzyme in its transient cleavage complex state.[1] Instead of inhibiting the enzyme's catalytic activity outright, they prevent the re-ligation of the cleaved DNA strands.[4][5][6] This stabilization of the Topo II-DNA intermediate transforms a fleeting step in the enzyme's function into a persistent and lethal DNA lesion.[1][4]

-

Examples: Etoposide (B1684455), Teniposide, Doxorubicin, Mitoxantrone.

-

Mechanism:

-

Etoposide: Forms a ternary complex with Topo II and DNA, preventing the enzyme from re-ligating the DNA break.[5] This leads to an accumulation of double-strand breaks that trigger apoptosis, particularly in the S and G2 phases of the cell cycle.[5][7]

-

Doxorubicin: This anthracycline intercalates into the DNA and inhibits the progression of Topoisomerase II.[][9] It stabilizes the Topo II complex after the DNA chain has been broken, blocking the re-ligation step and halting replication.[9][10]

-

The accumulation of these stabilized cleavage complexes leads to permanent DNA double-strand breaks, often when a replication fork collides with the complex.[6] These breaks are highly cytotoxic and can trigger cell cycle arrest and programmed cell death (apoptosis).[4][7]

Topoisomerase II Catalytic Inhibitors

Unlike poisons, catalytic inhibitors disrupt the enzyme's function without stabilizing the cleavage complex.[2][11] They are generally less cytotoxic than poisons because they do not directly generate DNA breaks.[11] Their mechanisms include:

-

Blocking ATP Binding: Some inhibitors, like bisdioxopiperazines, target the ATPase domain, preventing the conformational changes necessary for the catalytic cycle.[11]

-

Preventing DNA Binding: Other compounds can bind to the enzyme allosterically, preventing it from binding to DNA in the first place.[3]

-

Inhibiting Enzyme Turnover: These agents slow down the overall catalytic rate of the enzyme.

Cellular Response to Topo II-Mediated DNA Damage

The DNA double-strand breaks induced by Topo II poisons trigger a cascade of cellular events known as the DNA Damage Response (DDR).

-

Damage Sensing: The DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.

-

Signal Transduction: Activated ATM phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX, a key marker of DSBs) and checkpoint kinases like CHK2.

-

Effector Activation: This signaling cascade leads to three main outcomes:

-

Cell Cycle Arrest: Activation of checkpoints, particularly the G2/M checkpoint, halts cell division to provide time for DNA repair.[12]

-

DNA Repair: The cell attempts to repair the DSBs through pathways like non-homologous end joining (NHEJ) or homologous recombination (HR).

-

Apoptosis: If the damage is too severe and cannot be repaired, the cell initiates programmed cell death.[12] This can be triggered by p53-dependent pathways or via the Fas ligand (FasL) pathway, leading to the activation of caspases (e.g., caspase-8 and caspase-3).[1]

-

Quantitative Data on Topo II Inhibitors

The efficacy of Topo II inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) values, which vary depending on the cell line and assay conditions.

| Inhibitor | Compound Class | Typical IC50 Range (Cytotoxicity) | Target Cell Lines (Examples) |

| Etoposide (VP-16) | Epipodophyllotoxin | 0.1 - 10 µM | A549 (Lung), HeLa (Cervical), K562 (Leukemia) |

| Doxorubicin | Anthracycline | 10 - 500 nM | MCF-7 (Breast), HCT116 (Colon), Jurkat (Leukemia) |

| Mitoxantrone | Anthracenedione | 5 - 100 nM | HL-60 (Leukemia), DU145 (Prostate) |

| Sobuzoxane (MST-16) | Bisdioxopiperazine | 10 - 50 µM | L1210 (Leukemia) |

Note: These values are representative and can vary significantly based on experimental conditions, exposure time, and specific cellular resistance mechanisms.

Experimental Protocols for Inhibitor Characterization

A multi-step approach is required to fully characterize a potential Topo II inhibitor, moving from biochemical assays to cell-based systems.

Biochemical Assay: kDNA Decatenation

This assay measures the catalytic activity of Topo II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[13] It can detect both catalytic inhibitors and poisons.[14][15]

-

Objective: To determine if a compound inhibits the overall catalytic activity of purified Topo II.

-

Principle: Active Topo II decatenates the kDNA network into individual minicircles, which migrate differently on an agarose (B213101) gel. Inhibitors prevent this process, leaving the kDNA in its catenated form at the top of the gel.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer [e.g., 50 mM Tris-Cl (pH 8), 120 mM KCl, 10 mM MgCl₂, 1.0 mM ATP, 0.5 mM DTT], 200-300 ng of kDNA, and the test compound at various concentrations.[16] Include a solvent control (e.g., DMSO).

-

Enzyme Addition: Add a predetermined amount (e.g., 1-2 units) of purified human Topo IIα enzyme to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 15-30 minutes.[16]

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[17]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide (0.5 µg/mL).[16]

-

Visualization: Run the gel at high voltage (e.g., 100 V) and visualize the DNA bands under UV light.[16] Catenated kDNA remains in or near the loading well, while decatenated minicircles migrate into the gel.

-

Cell-Based Assay: In-Vivo Complex of Enzyme (ICE) Assay

The ICE assay is designed to quantify the amount of Topo II covalently bound to genomic DNA within treated cells, providing a direct measure of a compound's ability to act as a Topo II poison.[13][18]

-

Objective: To confirm that a compound stabilizes Topo II cleavage complexes in a cellular environment.

-

Principle: Cells are lysed with a detergent that traps the covalent protein-DNA complexes. Genomic DNA, along with any covalently bound protein, is then pelleted by ultracentrifugation, separating it from free nuclear proteins. The amount of Topo II in the pellet is quantified by immunoblotting.

-

Methodology:

-

Cell Treatment: Culture cells to logarithmic growth and treat with the test compound for a specified time (e.g., 30-60 minutes). Include positive (e.g., etoposide) and negative (vehicle) controls.

-

Lysis: Lyse the cells directly in the culture dish with a lysis solution (e.g., 1% Sarkosyl) and scrape the viscous lysate.

-

Homogenization: Shear the genomic DNA by passing the lysate through a needle to reduce viscosity.

-

Ultracentrifugation: Layer the lysate onto a cesium chloride (CsCl) step gradient and centrifuge at high speed. The dense CsCl solution allows for the separation of DNA and covalently bound proteins from free proteins.[13]

-

Pellet Isolation: Carefully aspirate the supernatant and wash the DNA pellet.

-

Quantification: Resuspend the pellet and quantify the amount of Topo II protein using slot-blot or Western blot analysis with a specific anti-Topo II antibody.

-

Conclusion

DNA topoisomerase II inhibitors are a cornerstone of modern chemotherapy. A thorough understanding of their mechanisms—differentiating between the DNA-damaging action of poisons and the enzymatic inhibition by catalytic inhibitors—is crucial for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for identifying and characterizing new inhibitor candidates, from initial biochemical screening to detailed analysis of their effects within the cell. Future research will continue to focus on developing inhibitors with improved specificity and reduced side effects, potentially by targeting specific Topo II isoforms or exploiting tumor-specific conditions.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. What are Top II modulators and how do they work? [synapse.patsnap.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Etoposide - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urology-textbook.com [urology-textbook.com]

- 9. Doxorubicin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 15. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. topogen.com [topogen.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Etoposide: A Topoisomerase II Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of Etoposide (B1684455), a key DNA topoisomerase II inhibitor used in cancer chemotherapy. Etoposide serves as a prime example of the successful development of a natural product derivative into a clinically vital therapeutic agent.

Introduction: Targeting DNA Topology in Cancer

DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the cleavage and re-ligation of DNA strands.[1] These enzymes are critical for processes like DNA replication, transcription, and chromosome segregation, which are highly active in rapidly proliferating cancer cells.[1] This makes them an attractive target for anticancer therapies. Topoisomerase II (Topo II) inhibitors are broadly classified into two categories: "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to persistent DNA double-strand breaks (DSBs), and "catalytic inhibitors," which interfere with other steps of the enzymatic cycle.[2][3] Etoposide is a classic example of a Topo II poison.[1]

Discovery and Development of Etoposide

The journey of Etoposide began with the investigation of podophyllotoxin (B1678966), a cytotoxic lignan (B3055560) extracted from the rhizomes of the mayapple plant (Podophyllum peltatum).[4][5] While podophyllotoxin itself demonstrated potent antimitotic activity, its clinical use was hampered by severe toxicity.[5][6] This prompted a search for less toxic, semi-synthetic derivatives.[4][5]

In the 1960s, scientists at Sandoz synthesized a series of podophyllotoxin derivatives, leading to the creation of Etoposide (also known as VP-16) in 1966.[1][4] Unlike its parent compound which inhibits microtubule assembly, Etoposide was found to exert its cytotoxic effect by inhibiting DNA topoisomerase II.[6] Following extensive preclinical and clinical development, Etoposide was approved by the U.S. Food and Drug Administration (FDA) in 1983 for the treatment of testicular cancer.[4][7] Its clinical applications have since expanded to include various other malignancies such as small cell lung cancer, lymphomas, and leukemias.[6][8]

Mechanism of Action

Etoposide's primary mechanism of action is the inhibition of DNA topoisomerase II.[9] The enzyme normally introduces transient double-strand breaks to manage DNA supercoiling.[1] Etoposide stabilizes the covalent intermediate state, known as the "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA.[10] This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks.[4][9]

The persistence of these breaks triggers a cascade of cellular events known as the DNA Damage Response (DDR).[5][11] This response activates sensor proteins like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase CHK2.[11][12] The activation of these pathways leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair.[1][9] However, if the damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis.[1][10]

Signaling Pathways

The cellular response to Etoposide-induced DNA damage is complex, primarily culminating in apoptosis through the intrinsic (mitochondrial) pathway.

DNA Damage Response and Apoptosis Induction

The accumulation of double-strand breaks is the initial trigger. This damage is recognized by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the ATM kinase. ATM then initiates a signaling cascade that leads to cell cycle arrest and apoptosis. A key player in this pathway is the p53 tumor suppressor protein, which is stabilized and activated by ATM.[1] Activated p53 translocates to the nucleus and acts as a transcription factor for pro-apoptotic genes, including BAX and PUMA.[11] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[13]

Etoposide-induced DNA damage and apoptosis pathway.

Quantitative Data

The cytotoxic activity of Etoposide is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Table 1: Etoposide IC50 Values in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| A549 | Lung Carcinoma | 3.49 | 72 |

| BEAS-2B | Normal Lung (Transformed) | 2.10 | 72 |

| HepG2 | Hepatocellular Carcinoma | ~0.56 - 1.0+ | 48 |

| MOLT-3 | Acute Lymphoblastic Leukemia | Data not specified | 72 |

| A-375 | Malignant Melanoma | 0.24 | 72 |

| Testicular Cancer Lines | Testicular Cancer | Generally show high susceptibility | Not specified |

| Glioma Lines | Glioblastoma | Variable, some similar to testicular | Not specified |

Data compiled from multiple sources.[14][15][16] IC50 values are highly dependent on the specific assay conditions and cell line characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Topo II inhibitors like Etoposide.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate interlocked DNA rings (catenanes), a reaction that is inhibited by Topo II poisons. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.[3][8]

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

-

10x ATP Solution (e.g., 20 mM ATP)

-

Etoposide stock solution (in DMSO)

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer containing 0.5 µg/ml ethidium (B1194527) bromide

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

-

On ice, prepare a reaction mixture for each sample. For a 20 µL final volume:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10x ATP Solution

-

~200 ng kDNA

-

1 µL Etoposide at desired concentration (or DMSO for control)

-

Distilled water to 19 µL

-

-

Initiate the reaction by adding 1 µL of diluted Topoisomerase II enzyme (1-5 units). Mix gently.

-

Incubate the reaction tubes at 37°C for 30 minutes.

-

Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Load the entire sample into a well of the 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.[6]

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in decatenated DNA compared to the no-drug control.[3][8]

Workflow for the Topoisomerase II decatenation assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a drug's cytotoxic effects.[15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Etoposide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.[10]

-

Drug Treatment: Prepare serial dilutions of Etoposide in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 540-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus drug concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and quantifies apoptotic cells (sub-G1 population).

Materials:

-

Cells treated with Etoposide for a specified time

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in ~200 µL of cold PBS. While vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 24 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at 37°C for 15-30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show peaks corresponding to G1 (2n DNA), G2/M (4n DNA), and S phase (between 2n and 4n). Apoptotic cells with fragmented DNA will appear in the "sub-G1" region, to the left of the G1 peak.[17]

Workflow for cell cycle analysis by flow cytometry.

Conclusion

Etoposide represents a landmark in cancer therapy, demonstrating the power of modifying natural products to create effective and safer drugs. Its development from the toxic plant extract podophyllotoxin to a cornerstone of combination chemotherapy highlights a successful drug discovery paradigm. By stabilizing the Topoisomerase II-DNA cleavage complex, Etoposide introduces catastrophic DNA damage into cancer cells, ultimately leading to their apoptotic demise. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel Topoisomerase II inhibitors, a critical class of agents in the ongoing fight against cancer.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. oncotarget.com [oncotarget.com]

- 3. inspiralis.com [inspiralis.com]

- 4. researchgate.net [researchgate.net]

- 5. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. netjournals.org [netjournals.org]

- 16. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Topoisomerase II Inhibitor: Etoposide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Etoposide (B1684455), a cornerstone DNA topoisomerase II inhibitor used in oncology. Etoposide serves as a prime exemplar for the class of compounds often referred to as "DNA topoisomerase II inhibitor 1." It is a semi-synthetic derivative of podophyllotoxin, a toxin found in the American Mayapple plant.[1][2] Initially synthesized in 1966 and approved for medical use in the United States in 1983, Etoposide is recognized on the World Health Organization's List of Essential Medicines.[2][3] Its primary mechanism involves the disruption of DNA replication and repair, leading to the programmed cell death of rapidly dividing cancer cells.[1]

Core Compound Structure

Etoposide is an organic heterotetracyclic compound with the chemical formula C₂₉H₃₂O₁₃ and a molecular weight of 588.56 g/mol .[4][5] Its structure is characterized by a polycyclic ring system (rings A-D), a glycosidic moiety at the C4 position, and a pendant E-ring at C1.[6] This specific configuration is crucial for its interaction with the DNA-topoisomerase II complex.

Mechanism of Action: A Topoisomerase II Poison

Unlike classical enzyme inhibitors that block the active site, Etoposide functions as a "topoisomerase II poison."[1][2] DNA topoisomerase II is a vital enzyme that resolves topological DNA problems during replication, transcription, and repair by creating transient double-strand breaks (DSBs) to allow DNA strands to pass through one another before re-ligating the break.[1][2]

Etoposide's mechanism involves the following key steps:

-

Formation of a Ternary Complex : Etoposide intercalates with DNA and the topoisomerase II enzyme, forming a stable ternary complex.[3][7]

-

Stabilization of the Cleavage Complex : The drug binds to the complex after the enzyme has cleaved the DNA but before it can re-ligate the strands.[7][8] This stabilization of the "cleavage complex" is the critical inhibitory step.[2]

-

Accumulation of DNA Double-Strand Breaks : By preventing the re-ligation step, Etoposide leads to an accumulation of permanent, protein-linked double-strand DNA breaks.[3][9]

-

Induction of Cell Cycle Arrest and Apoptosis : The extensive DNA damage triggers cellular DNA damage response pathways.[7] This activation leads to cell cycle arrest, primarily in the S and G2 phases, and ultimately initiates apoptosis (programmed cell death).[8][10] Cancer cells are particularly susceptible due to their high proliferation rate and greater reliance on topoisomerase II.[3]

Quantitative Data

The efficacy and pharmacokinetic profile of Etoposide have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Etoposide (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line/Target | IC₅₀ Value | Reference(s) |

| Topoisomerase II (cell-free assay) | 59.2 µM - 60.3 µM | [11][12] |

| A549 (Human Lung Carcinoma) | 139.54 ± 7.05 µM | [13] |

| BGC-823 (Human Gastric Carcinoma) | 43.74 ± 5.13 µM | [13] |

| CCRF-CEM (Human Leukemia) | 0.6 µM | [10] |

| HeLa (Human Cervical Cancer) | 52.7 µM (48h) - 209.90 µM | [11][13] |

| HepG2 (Human Liver Cancer) | 30.16 µM | [13] |

| Kelly (Human Neuroblastoma) | 0.12 ± 0.01 µM | [10] |

| MOLT-3 (Human Leukemia) | 0.051 µM | [13] |

| SK-N-AS (Human Neuroblastoma) | 0.24 ± 0.03 µM | [10] |

Table 2: Pharmacokinetic Properties of Etoposide

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~50% (Variable) | [8] |

| Protein Binding | ~97% | [8] |

| Elimination Half-life | ~8 hours | [8] |

| Metabolism | Hepatic (CYP3A4) | [8] |

Table 3: Clinical Efficacy of Etoposide Combination Therapies

| Cancer Type & Regimen | Administration Route | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |

| High-Grade Gastroenteropancreatic Neuroendocrine Neoplasms (GEP-NEN) + Platinum Agent | Long IV Infusion | 3.8 months | 14.5 months | [14] |

| High-Grade GEP-NEN + Platinum Agent | Short IV Infusion | 5.6 months | 11.0 months | [14] |

| High-Grade GEP-NEN + Platinum Agent | Oral | 5.4 months | 11.3 months | [14] |

| Small Cell Lung Cancer (SCLC), Extensive Disease + Carboplatin | IV | 195 days | 235 days | [15] |

| Small Cell Lung Cancer (SCLC), Extensive Disease + Carboplatin | Oral | 140 days | 227 days | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of topoisomerase II inhibitors.

Protocol 1: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.[13][16]

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.

-

Substrate: Kinetoplast DNA (kDNA) at a concentration of 0.2 µg/µL.

-

Enzyme: Purified human topoisomerase IIα.

-

Test Compound: Etoposide, dissolved in DMSO to create a stock solution, then serially diluted.

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 50 mM EDTA, and 0.1 mg/mL Proteinase K.

-

-

Reaction Setup :

-

In a microcentrifuge tube, combine the assay buffer, kDNA (final concentration ~200 ng per reaction), and the desired concentration of Etoposide or vehicle control (DMSO).

-

Initiate the reaction by adding 1-2 units of topoisomerase IIα enzyme. The final reaction volume is typically 20 µL.

-

-

Incubation :

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Digestion :

-

Stop the reaction by adding 5 µL of the Stop Solution.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

-

Analysis :

-

Add 5 µL of 6X DNA loading dye to each sample.

-

Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Perform electrophoresis to separate the DNA forms.

-

Visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as minicircles. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.[16][17]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of Etoposide by measuring the metabolic activity of cells.[18][19]

-

Cell Seeding :

-

Harvest and count cancer cells (e.g., A549, HeLa).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

-

-

Drug Treatment :

-

Prepare serial dilutions of Etoposide in culture medium from a DMSO stock.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation :

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[18]

-

-

MTT Addition and Incubation :

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[20]

-

-

Solubilization and Measurement :

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the drug concentration on a logarithmic scale to generate a dose-response curve and determine the IC₅₀ value.[20]

-

Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment :

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with Etoposide at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting :

-

Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

-

Wash the cells twice with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining :

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]

-

-

Analysis :

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental logic associated with Etoposide.

Caption: Mechanism of Etoposide-induced apoptosis.

Caption: Logical workflow for evaluating Etoposide in vitro.

References

- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etoposide - Wikipedia [en.wikipedia.org]

- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Etoposide [kegg.jp]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 8. urology-textbook.com [urology-textbook.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Etoposide | VP-16-213 | topoisomerase II inhibitor | TargetMol [targetmol.com]

- 12. Etoposide | Cell Signaling Technology [cellsignal.com]

- 13. apexbt.com [apexbt.com]

- 14. Intravenous versus oral etoposide: efficacy and correlation to clinical outcome in patients with high-grade metastatic gastroenteropancreatic neuroendocrine neoplasms (WHO G3) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. topogen.com [topogen.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. netjournals.org [netjournals.org]

- 19. broadpharm.com [broadpharm.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Biological Activity of DNA Topoisomerase II Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological activity of DNA Topoisomerase II Inhibitor 1, a compound with significant potential in anticancer research and therapy. By targeting DNA topoisomerase II, an enzyme crucial for managing DNA topology during essential cellular processes, this inhibitor induces cytotoxic effects in rapidly proliferating cancer cells. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated cellular pathways.

Core Mechanism of Action

DNA topoisomerase II enzymes are vital for resolving DNA topological challenges, such as supercoiling and tangles, that arise during replication, transcription, and chromosome segregation.[1][2][3] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1][3][4]

This compound acts as a "topoisomerase poison."[1] Rather than inhibiting the catalytic activity of the enzyme outright, it stabilizes the transient covalent complex formed between topoisomerase II and the cleaved DNA.[1][5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks.[1][6] These unrepaired DNA lesions trigger downstream cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to programmed cell death.[1][7][8] This mechanism is particularly effective against cancer cells, which are characterized by their high rates of proliferation and reliance on topoisomerase II activity.[1][7]

Quantitative Biological Data

The anti-proliferative activity of this compound (referred to as compound 8ed in some literature) has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| MG-63 | Osteosarcoma | 0.59[8] |

| U87MG | Glioblastoma | 4.20[8] |

| HT-29 | Colorectal Adenocarcinoma | 10.10[8] |

| MDA-MB-231 | Breast Adenocarcinoma | >10[8] |

| PC3 | Prostate Adenocarcinoma | >10[8] |

| HeLa | Cervical Adenocarcinoma | >10[8] |

| Vero | Normal Kidney Epithelial | 8.41[8] |

Cellular Effects and Signaling Pathways

The induction of DNA double-strand breaks by this compound initiates a cascade of cellular events. The presence of DNA damage activates signaling pathways that ultimately determine the cell's fate. Key events include the induction of apoptosis and arrest of the cell cycle, particularly at the sub-G1 phase.[8][9][10][11][12][13] Furthermore, treatment with this inhibitor has been shown to increase the generation of reactive oxygen species (ROS), which can contribute to cellular damage and the induction of apoptosis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DNA Topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

This compound (test compound)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR® Safe)

-

Nuclease-free water

Procedure:

-

On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

1 µL of kDNA (e.g., 200 ng)

-

1 µL of the test compound at various concentrations (or solvent for control)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

-

Add 1 µL of human Topoisomerase IIα enzyme to initiate the reaction. Include a "no enzyme" control.[14]

-

Incubate the reactions at 37°C for 30 minutes.[14]

-

Stop the reaction by adding 2 µL of Stop Solution/Loading Dye.[14]

-

Load the entire reaction mixture into the wells of a 1% agarose gel.[14]

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[14]

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[14]

Analysis of Results:

-

No Enzyme Control: A single band of catenated kDNA that remains in the well.

-

Enzyme Control (no inhibitor): Decatenated DNA will migrate into the gel as distinct bands.

-

Inhibitor-Treated Samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA remaining in the well.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.

Materials:

-

Cancer cell lines (e.g., MG-63, U87MG)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Analysis of Results:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This method quantifies the induction of apoptosis and identifies the cell cycle distribution of cells treated with the inhibitor.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Ethanol (B145695) (70%, ice-cold)

-

RNase A

-

Flow cytometer

Procedure (for Cell Cycle Analysis):

-

Treat cells with the inhibitor for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Analysis of Results:

-

Quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[8]

Conclusion

This compound demonstrates significant potential as an anticancer agent through its targeted disruption of DNA topology, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this and similar compounds. The visualization of the signaling pathway and experimental workflows provides a clear conceptual framework for understanding its mechanism of action and methods of evaluation.

References

- 1. Buy this compound [smolecule.com]

- 2. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Makaluvamine A | 146555-78-4 | Benchchem [benchchem.com]

- 4. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Type II topoisomerases--inhibitors, repair mechanisms and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dna-topoisomerase-ii | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ivosidenib-d<sub>5</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 13. Pyrazolam-d<sub>7</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 14. benchchem.com [benchchem.com]

The Cellular Targets of DNA Topoisomerase II Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of DNA topoisomerase II (Topo II) inhibitors, a critical class of anti-cancer agents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows involved in the study of Topo II inhibitors.

Introduction to DNA Topoisomerase II and its Inhibitors

DNA topoisomerase II is an essential nuclear enzyme that plays a crucial role in managing DNA topology during fundamental cellular processes such as DNA replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2] This activity is vital for relieving torsional stress and decatenating intertwined daughter chromatids following replication.

Given their critical role in cell division, Topo II enzymes are a key target for anti-cancer therapies.[3] Topo II inhibitors are broadly classified into two main categories based on their mechanism of action:

-

Topoisomerase II Poisons: These agents, which include clinically important drugs like etoposide (B1684455) and doxorubicin, stabilize the transient "cleavage complex," a covalent intermediate where Topo II is bound to the 5' end of the cleaved DNA.[2][4] This prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DNA double-strand breaks, which are highly cytotoxic and can trigger cell cycle arrest and apoptosis.[2]

-

Topoisomerase II Catalytic Inhibitors: Unlike poisons, these inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the catalytic cycle, such as ATP binding or hydrolysis, thereby preventing the enzyme from initiating DNA cleavage.[1]

Quantitative Data on Topoisomerase II Inhibitors

The efficacy of Topoisomerase II inhibitors is typically quantified by their ability to inhibit cell growth and induce cell death. The following tables summarize key quantitative data for several well-characterized Topo II inhibitors.

Table 1: In Vitro Efficacy of Common Topoisomerase II Inhibitors

| Compound | Cell Line | Assay Type | Efficacy Metric (µM) | Reference |

| Etoposide | A549 (Lung Carcinoma) | MTT | IC50: 3.49 (72h) | [5] |

| BEAS-2B (Normal Lung) | MTT | IC50: 2.10 (72h) | [5] | |

| SCLC cell lines | MTS | IC50: Varies | [6] | |

| A549/90E (Etoposide-resistant) | IC50: 48.67 (24h) | [7] | ||

| Doxorubicin | MCF-7 (Breast Cancer) | MTT | IC50: 2.50 | [8] |

| HepG2 (Hepatocellular Carcinoma) | MTT | IC50: 12.18 | [8] | |

| A549 (Lung Carcinoma) | MTT | IC50: > 20 | [8] | |

| UKF-NB-4 (Neuroblastoma) | MTT | IC50: Varies | [9] | |

| IMR-32 (Neuroblastoma) | MTT | IC50: Varies | [9] | |

| HepG2, Huh7, SNU-449, MCF-7 | IC50: Varies (24, 48, 72h) | [10] | ||

| Genistein | HCT116 (Colon Carcinoma) | LD50: 94.0 | [11][12] | |

| Human Topo II | In vitro inhibition | IC50: 37.5 | [11][13] |

Table 2: Quantitative Analysis of DNA Damage Induced by Topoisomerase II Inhibitors

| Compound | Cell Line | Assay | DNA Damage Metric | Reference |

| Etoposide | V79 (Chinese Hamster Lung) | Neutral Comet Assay | Increased tail DNA (≥0.5 µg/ml) | [14] |

| V79 (Chinese Hamster Lung) | γH2AX Flow Cytometry | Increased γH2AX (≥0.5 µg/ml) | [14] | |

| Human Fibroblasts | CFGE | 3% of total breaks are DSBs | [15][16] | |

| TK6 (Lymphoblastoid) | Comet Assay | >20-30% DNA in tail induces >50% cell death | [17] | |

| Mitoxantrone (B413) | V79 (Chinese Hamster Lung) | Neutral Comet Assay | Increased tail DNA | [14] |

| V79 (Chinese Hamster Lung) | γH2AX Flow Cytometry | Increased γH2AX | [14] | |

| Doxorubicin | H9c2 (Cardiomyoblast) | Western Blot | Increased γH2AX at 1 µM | [10] |

| Endometrioid Adenocarcinoma cells | Flow Cytometry | Increased γH2AX | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of DNA topoisomerase II inhibitors.

DNA Topoisomerase II Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topo II, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)[19]

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[20]

-

TAE buffer

-

Ethidium (B1194527) bromide

-

UV transilluminator

Protocol:

-

Prepare a reaction mixture on ice containing 1x Topo II Reaction Buffer and supercoiled plasmid DNA (e.g., 200 ng).[21]

-

Add the test compound at various concentrations to the reaction mixture. Include a solvent control.

-

Initiate the reaction by adding purified Topo II enzyme (e.g., 1-5 units).[22]

-

Incubate the reaction at 37°C for 30 minutes.[16]

-

Stop the reaction by adding 1/5 volume of 5x Stop Buffer/Gel Loading Dye.[20]

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.[20]

-

Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo II activity is indicated by the persistence of the supercoiled DNA band.[20]

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is used to quantify the amount of Topo II covalently bound to DNA in cells, which is a hallmark of Topo II poisons.[22]

Materials:

-

Cultured cells

-

Test compound (Topo II poison)

-

Lysis buffer (e.g., containing 1% Sarkosyl)

-

Cesium chloride (CsCl)

-

Proteinase K

-

DNA quantification method (e.g., fluorescence-based assay)

-

Slot-blot apparatus and nitrocellulose membrane

-

Antibodies specific for Topo II isoforms (Topo IIα and Topo IIβ)

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescence detection reagents

Protocol:

-

Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).[3]

-

Lyse the cells directly on the culture plate with lysis buffer to trap the covalent DNA-protein complexes.

-

Load the cell lysate onto a CsCl step gradient and centrifuge at high speed to separate DNA-protein complexes from free protein.

-

Collect the DNA-containing fractions.

-

Treat the DNA with Proteinase K to digest the proteins.

-

Quantify the amount of DNA in each fraction.

-

Apply the DNA samples to a nitrocellulose membrane using a slot-blot apparatus.

-

Perform immunodetection using antibodies specific for Topo IIα and Topo IIβ to quantify the amount of each isoform that was covalently bound to the DNA.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cultured cells

-

Test compound

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (e.g., containing high salt and detergents)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Treat cells with the test compound for the desired time.

-

Embed the cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the extent of DNA damage using comet scoring software, which measures parameters such as tail length, tail moment, and percentage of DNA in the tail.[23]

Western Blotting for DNA Damage and Apoptosis Markers

Western blotting is used to detect changes in the expression and post-translational modification of proteins involved in the DNA damage response and apoptosis.

Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-cleaved caspase-3, anti-Bcl-2)[9][20]

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine changes in protein levels or modification status.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cultured cells

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

RNase A

-

Propidium iodide (PI) staining solution[24]

-

Flow cytometer

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[25]

-

Store the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.[24]

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[26]

Signaling Pathways and Cellular Responses

Inhibition of Topo II triggers a cascade of cellular signaling events, primarily initiated by the generation of DNA double-strand breaks.

DNA Damage Response (DDR)

The presence of DSBs activates the DNA Damage Response (DDR) pathway. A key initial event is the activation of the ATM (Ataxia Telangiectasia Mutated) kinase, which in turn phosphorylates a number of downstream targets, including the histone variant H2AX (forming γH2AX, a marker of DSBs) and the checkpoint kinase Chk2.[27] Activated Chk2 can then phosphorylate and inactivate the phosphatase Cdc25, leading to the accumulation of inactive Cdk1/Cyclin B1 complexes and subsequent cell cycle arrest in the G2/M phase.[28] The tumor suppressor protein p53 is also a critical player in the DDR, and can be activated by ATM.[27]

Caption: DNA Damage Response to Topo II Inhibition.

Apoptosis

If the DNA damage is too extensive to be repaired, cells will undergo programmed cell death, or apoptosis. The p53 protein plays a central role in initiating apoptosis by transactivating pro-apoptotic genes such as Bax.[9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.[21] Initiator caspases, such as caspase-9, are activated, which in turn cleave and activate executioner caspases, like caspase-3, leading to the dismantling of the cell.[21][29] In some cellular contexts, the extrinsic apoptosis pathway involving death receptors like Fas can also be activated.[27]

Caption: Apoptosis Pathway Induced by Topo II Inhibitors.

Experimental Workflows

The characterization of a novel Topo II inhibitor typically follows a logical progression of experiments, from initial screening to detailed mechanistic studies.

Caption: Experimental Workflow for Topo II Inhibitors.

This workflow begins with in vitro screening to identify compounds that inhibit Topo II activity, followed by cell-based assays to confirm their cytotoxic effects. Subsequent experiments focus on confirming on-target activity by detecting the formation of cleavage complexes and DNA damage. Finally, detailed mechanistic studies elucidate the effects of the compound on the cell cycle and the induction of apoptosis.

Conclusion

DNA topoisomerase II inhibitors are a cornerstone of modern cancer chemotherapy. A thorough understanding of their cellular targets and mechanisms of action is essential for the development of new, more effective, and less toxic anti-cancer drugs. This technical guide provides a solid foundation for researchers in this field by summarizing key quantitative data, providing detailed experimental protocols, and illustrating the complex signaling networks and experimental strategies involved in the study of these important therapeutic agents.

References

- 1. preprints.org [preprints.org]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Quantification of single-strand DNA lesions caused by the topoisomerase II poison etoposide using single DNA molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA damage detected with gammaH2AX in endometrioid adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structures of p53/BCL-2 complex suggest a mechanism for p53 to antagonize BCL-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. wi.mit.edu [wi.mit.edu]

- 26. cancer.wisc.edu [cancer.wisc.edu]

- 27. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 29. aacrjournals.org [aacrjournals.org]

The Double-Edged Sword: DNA Topoisomerase II in Cancer Pathogenesis and Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase II (Top2) is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology, a process vital for the fidelity of DNA replication, transcription, and chromosome segregation. In the context of oncology, Top2 represents a paradox: it is indispensable for the proliferation of cancer cells, yet it is also a primary target for some of the most effective chemotherapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of DNA topoisomerase II in cancer. It delves into the molecular mechanisms of Top2 action, its dysregulation in cancer, and its exploitation as a therapeutic target. This document offers detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of key cellular pathways to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

The Fundamental Role of DNA Topoisomerase II in Cellular Processes

DNA topoisomerase II resolves the complex topological challenges that arise during the manipulation of the DNA double helix. Its primary function is to catalyze the passage of one DNA double strand through another by creating a transient double-strand break (DSB), thereby altering the DNA's linking number in steps of two. This enzymatic activity is crucial for several key cellular processes:

-

DNA Replication: Top2 is essential for decatenating intertwined daughter chromatids following DNA replication, ensuring their proper segregation into daughter cells. It also relieves the superhelical stress that accumulates ahead of the replication fork.

-

Transcription: The movement of RNA polymerase along the DNA template can introduce supercoils; Top2 helps to relax this torsional strain, facilitating uninterrupted transcription.

-

Chromosome Segregation: During mitosis, Top2 is a major component of the chromosome scaffold and is required for chromosome condensation and the final separation of sister chromatids.

Vertebrates express two isoforms of Top2: Top2α and Top2β. Top2α is predominantly expressed in proliferating cells and its levels peak during the G2 and M phases of the cell cycle, directly linking its function to cell division. Conversely, Top2β is expressed more ubiquitously, including in quiescent cells, and is primarily involved in transcriptional regulation. Given its direct involvement in cell proliferation, Top2α is the primary target of many anticancer drugs.

DNA Topoisomerase II as a Prime Target in Cancer Therapy

The high proliferation rate of cancer cells renders them particularly dependent on the functions of DNA topoisomerase II, making it an attractive target for chemotherapy. Drugs targeting Top2 are broadly classified into two categories: Top2 poisons and catalytic inhibitors.

Topoisomerase II Poisons: Transforming an Essential Enzyme into a Cellular Toxin

Topoisomerase II poisons constitute a major class of clinically effective anticancer drugs. These agents do not inhibit the catalytic activity of Top2 but rather stabilize the transient "cleavage complex," a covalent intermediate where the enzyme is bound to the 5' ends of the broken DNA. This trapping of the cleavage complex transforms the enzyme into a potent DNA-damaging agent, leading to the accumulation of persistent DNA double-strand breaks. The collision of replication forks with these stabilized cleavage complexes is thought to be a primary mechanism of cytotoxicity.

Top2 poisons can be further subdivided into two main groups:

-

Intercalating Agents: These compounds, such as the anthracyclines (e.g., doxorubicin) and mitoxantrone, insert themselves between DNA base pairs, thereby interfering with the religation step of the Top2 catalytic cycle.

-

Non-intercalating Agents: This group includes the epipodophyllotoxins, such as etoposide (B1684455) and teniposide. These drugs bind to the surface of the Top2-DNA complex, allosterically stabilizing the cleavage intermediate.

The cytotoxicity of Top2 poisons is heavily dependent on the level of Top2 expression, with higher expression generally correlating with increased drug sensitivity.

Catalytic Inhibitors of Topoisomerase II

In contrast to Top2 poisons, catalytic inhibitors interfere with the enzymatic cycle of Topoisomerase II without stabilizing the cleavage complex. These agents typically act by preventing ATP binding or hydrolysis, which is essential for the strand passage reaction. By inhibiting the enzyme's function, they deprive rapidly dividing cancer cells of the necessary topological support for DNA replication and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis. Examples of catalytic inhibitors include the bisdioxopiperazines, such as ICRF-193.

Quantitative Analysis of Topoisomerase II Inhibitor Efficacy

The efficacy of Topoisomerase II inhibitors is a critical parameter in drug development and clinical application. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of key Topoisomerase II inhibitors across a range of cancer cell lines.

| Drug | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |

| Etoposide | Lung Cancer | A549 | 3.49 | 72 | MTT |

| Breast Cancer | MCF-7 | 150 | 24 | MTT | |

| Leukemia | CCRF-CEM | 0.6 | 6 | Colony Formation | |

| Glioma | G111 | 10 | 1 | Growth Inhibition | |

| Doxorubicin | Breast Cancer | MCF-7 | 2.50 | 24 | MTT |

| Breast Cancer | MDA-MB-231 | 0.018 | - | - | |

| Bladder Cancer | BFTC-905 | 2.26 | 24 | MTT | |

| Cervical Cancer | HeLa | 2.92 | 24 | MTT | |

| Teniposide | Tongue Squamous Cell Carcinoma | Tca8113 | 0.35 mg/L (~0.53 µM) | 72 | MTT |

| Lung Cancer | A549 | 0.0158 | 72 | MTT | |

| Glioma (primary culture) | - | 1.3 µg/mL (~1.96 µM) | - | - | |

| Mitoxantrone | Breast Cancer | MCF-7 | 0.196 | - | - |

| Prostate Cancer | PC-3 | - | - | - | |

| Leukemia | HL-60 | 0.052 µg/mL (~0.1 µM) | 0.083 | Growth Inhibition |

Table 1: IC50 Values of Common Topoisomerase II Inhibitors in Various Cancer Cell Lines. Data is compiled from multiple sources and experimental conditions may vary.

| Drug | Cancer Type | Regimen | Response Rate | Median Overall Survival | Clinical Trial Phase |

| Etoposide | Small Cell Lung Cancer | Single Agent | - | Limited Disease: 8 months; Extensive Disease: 7 months | - |

| Cutaneous T-Cell Lymphoma | EPOCH | Overall Response: 80% (27% CR, 53% PR) | 13.5 months | II | |

| Doxorubicin | Diffuse Aggressive Non-Hodgkin's Lymphoma | I-CHOPE (resistant patients) | Overall Response: 48% (17% CR, 31% PR) | 40% at 1 year | II |

| Primary Mediastinal B-Cell Lymphoma (pediatric) | DA-EPOCH-R | - | 4-year OS: 84.8% | II | |

| Teniposide | Childhood Acute Lymphocytic Leukemia | Combination Chemotherapy | Higher cure rates in high-risk patients | - | - |

| Acute Leukemia | - | Active in both ALL and ANLL | - | Review |

Table 2: Summary of Clinical Trial Data for Topoisomerase II Inhibitors. CR: Complete Response; PR: Partial Response; OS: Overall Survival. Data is illustrative and specific trial details should be consulted for comprehensive information.

Experimental Protocols for Studying DNA Topoisomerase II

The study of DNA topoisomerase II and its inhibitors relies on a set of well-established biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

DNA Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)

-

10x ATP Solution (e.g., 10 mM)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 0.5 mg/mL albumin)

-

Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

1x TAE Buffer

-

Ethidium (B1194527) Bromide or other DNA stain

-

Chloroform:isoamyl alcohol (24:1)

Procedure:

-

On ice, prepare a reaction mixture containing 1x Topo II Assay Buffer, 1 mM ATP, and 200-500 ng of supercoiled plasmid DNA. Adjust the volume with sterile water.

-

Add the test compound (inhibitor) at various concentrations to the reaction tubes. Include a solvent control.

-

Add a predetermined amount of Topoisomerase II enzyme to initiate the reaction. The optimal enzyme concentration should be determined empirically to achieve complete relaxation of the substrate in the absence of inhibitor.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye. For cleaner results, the reaction can be stopped with SDS and treated with proteinase K, followed by chloroform:isoamyl alcohol extraction to remove the protein.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the different DNA topoisomers are well separated.

-

Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

DNA Cleavage Assay

This assay is used to detect the formation of the stabilized cleavage complex induced by Topoisomerase II poisons.

Materials:

-

Same as DNA Relaxation Assay, with the exception of ATP which is sometimes omitted as some poisons are more effective in its absence.

-

Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

Procedure:

-

Set up the reaction as described for the DNA relaxation assay, including the test compound.

-

Add Topoisomerase II and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL. The SDS traps the covalent DNA-enzyme complex, and proteinase K digests the protein.

-

Incubate at 37°C for an additional 30 minutes to allow for protein digestion.

-

Add loading dye and load the samples onto an agarose gel.

-

Perform electrophoresis and visualize the DNA. The formation of a linear DNA band from a supercoiled plasmid substrate indicates the presence of a double-strand break, characteristic of a Topoisomerase II poison.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Signaling Pathways and Regulatory Networks

The cellular response to DNA topoisomerase II activity and its inhibition is governed by complex signaling networks that are crucial for maintaining genomic integrity.

The G2/M Checkpoint and Topoisomerase II

The G2/M checkpoint is a critical cell cycle control mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA. Inhibition of Topoisomerase II can activate this checkpoint through two distinct mechanisms:

-